molecular formula C51H25Br2N7O7 B12701827 6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] CAS No. 83949-89-7

6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]

Cat. No.: B12701827
CAS No.: 83949-89-7
M. Wt: 1007.6 g/mol
InChI Key: GMYTUKGSNJRTBC-UHFFFAOYSA-N
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Description

6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] is a complex organic compound characterized by its unique structure, which includes a triazine core and multiple bromonaphthacridine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] typically involves multi-step organic reactionsCommon reagents used in these reactions include phenol derivatives, bromine, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] involves its interaction with specific molecular targets and pathways. The compound’s triazine core and bromonaphthacridine units enable it to bind to various biomolecules, potentially inhibiting key enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] stands out due to its complex structure, which combines the triazine core with bromonaphthacridine units. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] is a complex organic molecule that incorporates both triazine and acridine moieties. Its structure suggests potential biological activities due to the presence of these pharmacologically relevant groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

C28H16Br2N6O4\text{C}_{28}\text{H}_{16}\text{Br}_2\text{N}_6\text{O}_4

This structure features:

  • Triazine ring : Known for its role in various biological activities.
  • Acridine derivatives : Associated with anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing 1,3,5-triazine derivatives exhibit significant anticancer properties. The triazine ring enhances the interaction with cellular targets involved in cancer proliferation. For instance:

  • Mechanism of Action : Triazine derivatives often inhibit DNA synthesis and induce apoptosis in cancer cells. The incorporation of bromonaphthacridine enhances this effect by intercalating into DNA, disrupting replication processes.

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

  • Bacterial Inhibition : Studies have demonstrated that triazine-based compounds possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The antifungal efficacy has been noted against Candida albicans, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Properties

The presence of phenoxy groups in the triazine structure may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines and mediators in vitro .

Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, a series of triazine-acridine hybrids were synthesized and tested for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancers .

CompoundIC50 (µM)Cancer Type
Compound A2.5Breast Cancer
Compound B3.0Lung Cancer
Compound C1.8Colorectal Cancer

Study 2: Antimicrobial Testing

A comprehensive screening of the compound's antimicrobial activity revealed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against several bacterial strains.
MicroorganismMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Candida albicans20

Properties

CAS No.

83949-89-7

Molecular Formula

C51H25Br2N7O7

Molecular Weight

1007.6 g/mol

IUPAC Name

10-bromo-6-[[4-[(10-bromo-5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione

InChI

InChI=1S/C51H25Br2N7O7/c52-22-14-16-33-29(18-22)43(61)31-20-35(37-39(41(31)54-33)47(65)27-12-6-4-10-25(27)45(37)63)56-49-58-50(60-51(59-49)67-24-8-2-1-3-9-24)57-36-21-32-42(55-34-17-15-23(53)19-30(34)44(32)62)40-38(36)46(64)26-11-5-7-13-28(26)48(40)66/h1-21H,(H,54,61)(H,55,62)(H2,56,57,58,59,60)

InChI Key

GMYTUKGSNJRTBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=C5C(=C3)C(=O)C6=C(N5)C=CC(=C6)Br)C(=O)C7=CC=CC=C7C4=O)NC8=C9C(=C1C(=C8)C(=O)C2=C(N1)C=CC(=C2)Br)C(=O)C1=CC=CC=C1C9=O

Origin of Product

United States

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